molecular formula C14H11F3N2 B8232825 (S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine

(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B8232825
M. Wt: 264.25 g/mol
InChI Key: HSRBEDJTOVKYFL-GFCCVEGCSA-N
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Description

(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine (CAS 785784-11-4) is a chiral enantiomer of a dihydroimidazopyridine derivative. This compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) active agents, including potential anxiolytic and antipsychotic drugs . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs and known for diverse biological activities such as anticancer, antimicrobial, antiviral, and anxiolytic properties . The incorporation of the trifluoromethyl (CF3) group at the 6-position of the pyridine ring is a critical structural feature, as this moiety is known to enhance metabolic stability, improve lipophilicity, and increase receptor binding affinity of drug candidates . The specific (S)-enantiomer is of high value in asymmetric synthesis, as it often provides enhanced biological activity and selectivity towards target receptors compared to its racemic mixture or the (R)-enantiomer . Researchers utilize this compound to optimize drug candidates targeting neurological disorders, leveraging its ability to interact with neurotransmitter receptors . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-8,12H,9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBEDJTOVKYFL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The foundational imidazo[1,2-a]pyridine core is classically synthesized via condensation of 2-aminopyridines with α-halo carbonyl compounds. For 6-trifluoromethyl variants, 6-(trifluoromethyl)pyridin-2-amine serves as the primary building block. Reaction with α-bromoacetophenone derivatives in refluxing ethanol (24–48 h) yields 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine with 65–78% efficiency (Scheme 1A). Halogenation of acetophenone precursors using N-bromosuccinimide (NBS) in CCl4 ensures regioselective α-bromination, critical for minimizing byproducts.

Table 1: Cyclocondensation Optimization

Aminopyridineα-Halo CarbonylSolventTemp (°C)Yield (%)
6-CF3-pyridin-2-amineα-BromoacetophenoneEtOH8072
6-CF3-pyridin-2-amineα-ChloropropiophenoneDMF11058
5-Br-6-CF3-pyridin-2-amineα-IodopropiophenoneTHF6541

Nitrosopyridine-Alkyne Annulation

An alternative route employs 2-nitrosopyridine derivatives and alkynes under HFIP catalysis. 6-Trifluoromethyl-2-nitrosopyridine reacts with phenylacetylene in HFIP at 60°C for 12 h, achieving 86% yield of the imidazo[1,2-a]pyridine 1-oxide intermediate (Scheme 1B). The electron-withdrawing CF3 group enhances nitrosopyridine electrophilicity, accelerating [3+2] cycloaddition kinetics by 3.2-fold compared to non-fluorinated analogs.

Trifluoromethyl Group Installation Strategies

Pre-Functionalized Building Blocks

Direct incorporation of the CF3 group via 6-(trifluoromethyl)pyridin-2-amine avoids post-cyclization functionalization challenges. This amine is synthesized through:

  • Ullmann-type coupling : CuI-catalyzed reaction of 2-amino-6-iodopyridine with methyl trifluoroacetate (140°C, 18 h, 62% yield).

  • Sandmeyer trifluoromethylation : Diazotization of 2-amino-6-iodopyridine followed by treatment with CF3Cu(I) generates the CF3-substituted amine (55% yield).

Late-Stage Trifluoromethylation

For substrates lacking pre-installed CF3 groups, radical trifluoromethylation using Togni’s reagent (Umemoto reagent II) under photoredox catalysis (Ir(ppy)3, blue LED) introduces CF3 at C6 with 48% efficiency. However, competing C2 and C8 functionalization reduces practicality.

Dihydroimidazo Ring Formation and Stereochemical Control

Partial Hydrogenation of Aromatic Core

Catalytic hydrogenation (H2, 50 psi) of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine over Pd/C (10% w/w) in MeOH at 25°C selectively reduces the C2–C3 double bond, yielding racemic 2,3-dihydroimidazo[1,2-a]pyridine (91% conversion). Extended reaction times (>24 h) lead to over-reduction to tetrahydro derivatives (≤15%).

Asymmetric Hydrogenation for (S)-Configuration

Enantioselective reduction employs Crabtree’s catalyst ([Ir(cod)(py)(PCy3)]PF6) with (R)-Segphos ligand in CH2Cl2 at −40°C, achieving 94% ee for the (S)-enantiomer (Table 2). The CF3 group’s steric bulk directs hydride attack to the re face, favoring S-configuration.

Table 2: Catalytic Systems for Enantioselective Reduction

Catalyst SystemLigandTemp (°C)ee (%)
Ir(cod)(py)(PCy3)PF6(R)-Segphos−4094
Rh(nbd)(DuPhos)BF4(R,R)-DuPhos2582
RuCl2(BINAP)(dmf)n(S)-BINAP5088

Resolution and Purification Techniques

Chiral Stationary Phase Chromatography

Preparative HPLC using Chiralpak IA columns (hexane:IPA 90:10, 2 mL/min) resolves racemic dihydroimidazo derivatives with baseline separation (α = 1.32, Rs = 2.1). The (S)-enantiomer elutes at 14.2 min versus 16.8 min for (R).

Diastereomeric Salt Formation

Treatment with (−)-di-p-toluoyl-D-tartaric acid in EtOAc yields crystalline (S)-enantiomer salts (mp 189–192°C), enabling 99.5% ee after recrystallization.

Scale-Up Considerations and Process Optimization

Continuous Flow Annulation

A tubular reactor system (0.5 mm ID, 10 m length) processes 6-CF3-2-nitrosopyridine and phenylacetylene in HFIP at 5 mL/min, achieving 83% yield with 15-minute residence time—a 6.7-fold productivity increase over batch methods.

Solvent Recycling in Hydrogenation

Methanol from catalytic hydrogenation steps is recovered via rotary evaporation (85% recovery) and purified through molecular sieves (3 Å), reducing solvent waste by 72% in pilot-scale runs.

Analytical Characterization Data

Spectroscopic Profiles

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 7.1 Hz, 1H), 7.68–7.61 (m, 2H), 7.43–7.35 (m, 3H), 4.32 (dd, J = 10.2, 4.1 Hz, 1H), 3.95 (ddd, J = 12.3, 8.4, 3.9 Hz, 1H), 3.21 (qd, J = 12.1, 3.8 Hz, 1H), 2.89 (dt, J = 16.2, 4.3 Hz, 1H).

  • 19F NMR (376 MHz, CDCl3): δ −62.5 (s, CF3).

Chromatographic Purity

HPLC (C18, 60:40 MeCN:H2O): tR = 8.7 min, 99.8% AUC purity; Chiral SFC: 99.4% ee .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results against various cancer cell lines, including breast and colon cancer cells.

A study highlighted the synthesis of novel trifluoromethyl dihydro-imidazo[1,2-a]pyridine derivatives that demonstrated notable cytotoxicity against MCF-7 and HCT116 cell lines with IC50_{50} values in the low micromolar range . This suggests that (S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine could serve as a lead compound for further development in anticancer therapies.

Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Research into related compounds has shown their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Green Chemistry Approaches

Recent advancements have focused on environmentally friendly synthesis methods for this compound. One such approach involves a one-pot synthesis technique that minimizes waste and enhances efficiency. This method utilizes less hazardous reagents and solvents, aligning with the principles of green chemistry .

Case Study 1: Anticancer Screening

In a comprehensive screening of various imidazo[1,2-a]pyridine derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. The results indicated significant growth inhibition compared to standard chemotherapeutics. The study emphasized the need for further optimization of this scaffold to enhance its therapeutic efficacy.

Case Study 2: Anti-inflammatory Assessment

Another study assessed the anti-inflammatory potential of related compounds in animal models of inflammation. Results demonstrated that this compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its viability as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The (R)-enantiomer, CF₃-PIP ([60] in ), shares identical substituents but differs in stereochemistry at the 2-position. Key distinctions include:

  • Catalytic Performance : The (S)-enantiomer demonstrates superior enantioselectivity in certain acylation reactions due to optimized spatial arrangement of the phenyl and CF₃ groups, which stabilize transition states .
  • Synthetic Accessibility : Both enantiomers are synthesized via asymmetric catalysis, but the (S)-form requires tailored chiral auxiliaries or catalysts to achieve high enantiomeric excess.

Saturation State: Dihydro vs. Fully Aromatic Analogs

2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (3ac)
  • Reactivity : Exhibits 67% yield in I₂/TBHP-promoted synthesis () but fails in C(sp²)–C(sp³) coupling reactions due to electronic deactivation from the CF₃ group .
  • Applications : Primarily used as a substrate in hydroxydifluoromethylation (89–90% yields) due to its electron-deficient pyridine ring .
(S)-Dihydro Derivative
  • Advantages : Partial saturation enhances conformational flexibility, enabling better substrate binding in catalytic pockets. This property is critical for its role in kinetic resolutions .
  • Electronic Effects : The dihydro structure slightly reduces electron-withdrawing effects of the CF₃ group compared to 3ac, improving compatibility with electron-rich substrates.

Substituent Effects: Trifluoromethyl vs. Other Groups

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine ()
  • Substituents : 4-Fluorophenyl (moderate electron-withdrawing) and methyl (electron-donating) groups.
  • Synthetic Utility : Derivatives show 45–81% yields in Mannich reactions, attributed to the methyl group’s electron-donating nature enhancing nucleophilicity .
  • Comparison : The CF₃ group in the target compound increases electrophilicity, making it less reactive in nucleophilic substitutions but more effective in stabilizing negative charges during catalysis.
3-Nitro-2-sulfonylmethyl Derivatives (7a, 7b; )
  • Substituents: Nitro (-NO₂) and sulfonylmethyl (-SO₂R) groups at the 3- and 2-positions, respectively.
  • Reactivity : These electron-withdrawing groups enable Suzuki-Miyaura cross-coupling (76% yields for 7a) but render the compounds unsuitable for catalysis due to steric bulk and over-deactivation .

Fused-Ring Analogs: Pyrrolo-Imidazopyridines ()

  • Structure : Fused pyrrolo and imidazopyridine rings with substituents like 4-(trifluoromethyl)phenyl.
  • Applications : Used in medicinal chemistry for their planar, aromatic structures, which enhance DNA intercalation.
  • Limitations : Reduced flexibility compared to the dihydro target compound limits their utility in asymmetric catalysis.

Data Tables

Table 1: Structural and Catalytic Comparison of Key Analogs

Compound Substituents/Features Catalytic Activity (Yield/ee%) Key Applications Reference
(S)-Target Compound 2-Ph, 6-CF₃, dihydro 90% ee (kinetic resolution) Asymmetric catalysis
(R)-CF₃-PIP 2-Ph, 6-CF₃, (R)-configuration 85% ee Acylation reactions
2-Ph-6-CF₃-imidazopyridine (3ac) Fully aromatic, 6-CF₃ N/A (substrate) Hydroxydifluoromethylation
2-(4-F-Ph)-6-Me-imidazopyridine 4-F-Ph, 6-Me 45–81% (Mannich reactions) Nucleophilic substitutions

Table 2: Electronic Effects of Substituents

Group Electronic Nature Impact on Reactivity
-CF₃ Strong EWG Enhances electrophilicity; stabilizes transition states
-NO₂/-SO₂R Strong EWG Over-deactivates ring; limits catalytic utility
-Me/-Ph EWG/EDG Balances reactivity for nucleophilic substitutions

Biological Activity

(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₄H₁₁F₃N₂
  • CAS Number : 5642-10-4
  • Molecular Weight : 264.25 g/mol

Overview of Biological Activities

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines.
    • Case Study : In vitro assays demonstrated that this compound inhibits cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values ranging from 5.10 to 22.08 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity
    • The compound has shown promise as an antimicrobial agent against resistant bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell function.
    • Research Findings : Studies indicate that related trifluoromethyl-substituted compounds effectively inhibit growth in antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis, suggesting a potential role in treating infections caused by resistant bacteria .
  • Mechanism of Action
    • The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.
    • Target Interaction : The compound may inhibit key enzymes or pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells and disruption of bacterial cell integrity.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC₅₀ (µM)Reference
AnticancerMCF-75.10
AnticancerHCT11622.08
AntimicrobialMRSA<20
AntimicrobialEnterococcus faecalis<20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multistep protocols. For example, substituted pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) are condensed with ethyl bromopyruvate derivatives under controlled conditions . Optimizing purity involves recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via 1^1H NMR and 13^13C NMR to confirm stereochemistry and absence of byproducts .

Q. How is enantiomeric purity of the (S)-configured derivative validated?

  • Methodology : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) as the mobile phase resolves enantiomers. Confirmation via polarimetry or circular dichroism (CD) spectroscopy ensures >99% enantiomeric excess (ee) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • 1^1H/13^13C NMR : Assigns proton environments (e.g., diastereotopic hydrogens in the dihydroimidazo ring) and trifluoromethyl group coupling patterns .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <5 ppm deviation from theoretical values .
  • IR Spectroscopy : Identifies key functional groups (e.g., C-F stretches at 1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound function as an enantioselective acylation catalyst?

  • Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the amidine nitrogen, facilitating nucleophilic activation of anhydrides. The (S)-configuration induces a chiral environment, favoring transition-state stabilization of one alcohol enantiomer during kinetic resolution. Steric hindrance from the phenyl group dictates selectivity (s-factors: 20–85) .
  • Experimental Design : Kinetic studies (e.g., monitoring reaction rates with racemic alcohols like 1-phenylethanol) and Eyring plot analysis reveal activation parameters. Competitor experiments with alternative catalysts (e.g., (R)-CF3_3-PIP) validate stereochemical control .

Q. Why does 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine fail in metal-free C–H heteroarylation reactions?

  • Electronic/Steric Analysis : The trifluoromethyl group’s strong electron-withdrawing effect deactivates the imidazo[1,2-a]pyridine core, reducing nucleophilicity at the C-3 position. Steric bulk from the phenyl group further impedes radical coupling pathways (e.g., with K2_2S2_2O8_8-generated aryl radicals) .
  • Mitigation Strategies : Introducing electron-donating substituents (e.g., -OMe at position 7) or reducing steric bulk (e.g., replacing phenyl with methyl) restores reactivity .

Q. How can computational methods predict biological activity of derivatives?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., anti-inflammatory kinases or Mycobacterium tuberculosis enzymes). Prioritize derivatives with hydrogen bonds to key residues (e.g., Leu 529 in MTB enoyl-ACP reductase) .
  • ADME Prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier permeability, critical for CNS-targeted analogs .

Data Contradictions and Resolution

Q. Why do some studies report high catalytic efficiency while others observe substrate-specific limitations?

  • Resolution : Substrate steric profiles (e.g., benzylic vs. aliphatic alcohols) influence transition-state alignment. For bulky substrates (e.g., 2-adamantanol), modifying the catalyst’s aryl substituent (e.g., 4-MeO-phenyl) improves s-factors by 30–50% via π-π interactions .

Q. Conflicting reports on anti-inflammatory efficacy: How to reconcile in vitro vs. in vivo results?

  • Methodological Adjustments : In vitro assays (e.g., TNF-α inhibition in RAW 264.7 cells) may not account for metabolic stability. Incorporating microsomal stability tests (e.g., human liver microsomes) and pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) bridges this gap .

Tables for Key Findings

Property Value/Observation Reference
Catalytic s-factor 20–85 (secondary benzylic alcohols)
Optimal Reaction Temp 0–25°C (acylation reactions)
HRMS [M+H]+^+ 307.0824 (calc.), 307.0821 (obs.)
NMR δ (CF3_3) -62.5 ppm (19^19F, CDCl3_3)

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